N-(2-chlorophenyl)-2-iodobenzamide
Description
N-(2-Chlorophenyl)-2-iodobenzamide is a halogenated benzamide derivative characterized by a 2-iodobenzoyl group linked to a 2-chlorophenylamine moiety. This compound has been utilized in palladium-catalyzed C–H activation reactions to synthesize phenanthridinones, achieving yields of 70% under optimized conditions . Its structure, featuring both iodine and chlorine substituents, enhances electrophilicity and steric effects, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C13H9ClINO |
|---|---|
Molecular Weight |
357.57 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-iodobenzamide |
InChI |
InChI=1S/C13H9ClINO/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,(H,16,17) |
InChI Key |
JWIBWYAPVTUQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with 2-chloroaniline. The process can be carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 2-iodobenzoic acid and the amine group of 2-chloroaniline .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the ortho position is highly susceptible to nucleophilic displacement. Reactions include:
Cyclization Reactions
Palladium nanoparticles catalyze intramolecular cyclization of iodobenzamides to form phenanthridinones. For example, N-methyl-N-(4-bromophenyl)-2-iodobenzamide cyclizes to phenanthridinone 2n under Pd-PVP nanoparticle catalysis . While direct evidence for N-(2-chlorophenyl)-2-iodobenzamide is lacking, analogous substrates suggest:
| Reaction Conditions | Key Products | Yield |
|---|---|---|
| Pd-PVP NPs (5 mol%), DMF, 120°C | Phenanthridinone derivatives | Up to 35% (dehalogenated cyclization) |
Structural Influences on Reactivity
-
Hydrogen bonding : The amide N–H group (if present) can form hydrogen bonds, stabilizing molecular packing in crystals .
-
Halogen bonding : The iodine atom participates in C–I⋯π(ring) interactions, influencing crystal packing and potentially reaction pathways .
-
Steric effects : Bulky substituents (e.g., 2-chlorophenyl) may hinder intramolecular cyclization or intermolecular interactions .
Reaction Optimization (Catalytic Cross-Coupling)
Data from related Sonogashira reactions highlight critical factors:
Scientific Research Applications
Biological Activities
N-(2-chlorophenyl)-2-iodobenzamide exhibits potential biological activities due to its structural features, which may facilitate interactions with various biological targets.
Pharmacological Potential
- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to act as enzyme inhibitors. The presence of halogens can enhance binding affinity to specific targets.
- Receptor Antagonism : The compound may serve as a receptor antagonist, influencing pathways related to neurotransmission and cellular signaling.
Case Studies
Several studies have investigated the applications of this compound in various contexts:
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that the compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests potential for further development as an anticancer agent.
Antimicrobial Properties
Research has shown that this compound displays significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating its potential use in treating bacterial infections.
Anti-inflammatory Effects
In vitro studies using macrophage models demonstrated that treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%. This highlights its potential utility in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Melting Points and Molecular Weights of Selected 2-Iodobenzamide Derivatives
| Compound Name | Melting Point (°C) | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | Not reported | 357.57 | 2-Cl, 2-I |
| N-(2-Ethylphenyl)-2-iodobenzamide | 190–191 | 351.18 | 2-C₂H₅, 2-I |
| N-(3-Acetylphenyl)-2-Cl-5-I-benzamide | Discontinued | 399.61 | 3-COCH₃, 2-Cl, 5-I |
| N-(3-Cyano-4-fluorophenyl)-5-F-2-I-benzamide | Not reported | 384.12 | 3-CN, 4-F, 5-F, 2-I |
Spectroscopic and Analytical Data
- NMR Shifts : The carbonyl signal in N-(4-chlorophenyl)-2-iodobenzamide appears at δ 165.29 ppm (DMSO-d₆), whereas ortho-substituted derivatives may show upfield shifts due to anisotropic effects .
- Crystallography : Tools like ORTEP-3 and WinGX are critical for analyzing bond lengths and angles, revealing that side-chain substitutions (e.g., chloro vs. iodo) minimally affect C(S)-C(O) bond lengths but alter lattice parameters .
Biological Activity
N-(2-chlorophenyl)-2-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of benzamides, characterized by the presence of a chlorophenyl and iodobenzamide moiety. The synthesis typically involves halogenation and amide formation, which can be achieved through various chemical pathways. For instance, derivatives such as N-(4-chlorophenyl)-2-iodobenzamide have been synthesized and evaluated for their biological properties, indicating a broader interest in this class of compounds .
The biological activity of this compound can be attributed to its interaction with various molecular targets. Studies have shown that benzamide derivatives can act as inhibitors of key enzymes involved in inflammatory pathways and cancer progression. For example, compounds with similar structures have demonstrated inhibition of inducible nitric oxide synthase (iNOS) and modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, which are crucial in inflammation and tumorigenesis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Study | Target | IC50 Value | Effect |
|---|---|---|---|
| Study 1 | iNOS | 9 µg/mL | Inhibition of NO production |
| Study 2 | NF-κB | 28 µg/mL | Reduced transcriptional activity |
| Study 3 | Mpro | 4.08 µM | Antiviral activity against SARS-CoV-2 |
| Study 4 | EGFR | Moderate | Inhibition of cell proliferation |
Case Studies
- Inflammatory Response Modulation : In vitro studies have shown that this compound exhibits significant anti-inflammatory properties by inhibiting iNOS activity in macrophages. This suggests its potential use in treating inflammatory diseases .
- Antiviral Activity : A derivative study indicated that similar compounds could effectively inhibit the main protease (Mpro) associated with SARS-CoV-2, showcasing potential antiviral applications for this compound .
- Anticancer Properties : Research has highlighted the ability of benzamide derivatives to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often dysregulated in cancers. This positions this compound as a candidate for further exploration in oncology .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(2-chlorophenyl)-2-iodobenzamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or through multi-step substitution pathways. For example, sterically hindered substrates like N-methyl-N-(2-chlorophenyl)-2-iodobenzamide have been prepared using Pd nanoparticles, achieving yields of 70–83% under optimized conditions (e.g., solvent choice, temperature, and catalyst loading) . Intermediate steps may involve the formation of oxime derivatives or halogenation reactions, as seen in related benzamide syntheses . Purity can be enhanced via recrystallization or column chromatography, with monitoring by TLC or HPLC.
Q. How can X-ray crystallography and computational methods (e.g., DFT) be combined to validate the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) provides precise bond lengths and angles, while DFT calculations (e.g., B3LYP functional) predict optimized geometries. For example, a study on a structurally similar compound showed a bond length of 1.376 Å for C(9)-N(1) and an angle of 124.87° for C(9)-N(1)-C(19), matching XRD data within 0.01 Å and 1° . Discrepancies due to crystal packing effects can be analyzed using software like SHELXL .
Advanced Research Questions
Q. What role does ³⁵Cl NQR spectroscopy play in analyzing the electronic environment and substituent effects in N-(2-chlorophenyl)-substituted amides?
- Methodological Answer : ³⁵Cl NQR detects changes in the electric field gradient around chlorine atoms, influenced by substituents on the phenyl ring. For instance, alkyl groups lower NQR frequencies, while electron-withdrawing groups (e.g., aryl or chlorinated alkyl) increase them. Exceptions, such as N-(2-chlorophenyl)-2,2,2-trichloroacetamide, highlight crystal field effects . Correlating NQR data with bond parameters (e.g., C-Cl bond length) from XRD or IR spectroscopy can reveal electronic interactions .
Q. How can palladium-catalyzed C–H activation reactions be employed to functionalize this compound, and what steric factors influence reaction efficiency?
- Methodological Answer : Pd-catalyzed reactions enable regioselective functionalization at the iodobenzamide core. Steric hindrance from substituents (e.g., 2-chlorophenyl groups) may reduce yields, as seen in substrates like N-methyl-N-(2-chlorophenyl)-2-iodobenzamide (70% yield vs. 83% for less hindered analogues) . Optimizing ligand choice (e.g., bulky phosphines) and reaction time can mitigate steric effects.
Q. What strategies are effective in resolving discrepancies between theoretical and experimental bond parameters (e.g., bond lengths, angles) in halogenated benzamides?
- Methodological Answer : Discrepancies often arise from solvent effects, crystal packing, or DFT functional limitations. For example, a study comparing B3LYP-optimized geometries with XRD data for a related compound found deviations <0.02 Å in bond lengths, attributed to intermolecular hydrogen bonding . Hybrid functionals (e.g., M06-2X) or dispersion corrections (e.g., D3) may improve accuracy.
Q. How can molecular docking and dynamics simulations predict the bioactivity of this compound derivatives, and what validation steps are necessary?
- Methodological Answer : Docking studies (e.g., AutoDock Vina) can identify binding modes to target proteins, while MD simulations (e.g., GROMACS) assess stability. For a Schiff base derivative, simulations revealed stable interactions with antimicrobial targets over 100 ns, validated by in vitro assays . Experimental validation via fluorescence quenching or enzyme inhibition assays is critical to confirm computational predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
